4-Tert-butoxybenzoyl chloride
Description
Significance of Acyl Chlorides in Chemical Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds that serve as highly valuable intermediates in organic synthesis. numberanalytics.com Characterized by a carbonyl group (C=O) bonded to a chlorine atom, their general structure is represented as R-COCl, where 'R' can be an alkyl or an aryl group. numberanalytics.comnumberanalytics.com The significance of acyl chlorides stems from their high reactivity, which makes them excellent electrophiles for a variety of nucleophilic acyl substitution reactions. numberanalytics.comfiveable.me This reactivity is primarily due to the electron-withdrawing nature of the chlorine atom, which polarizes the carbonyl carbon, making it highly susceptible to attack by nucleophiles. numberanalytics.comcognitoedu.org
Their enhanced reactivity compared to their parent carboxylic acids makes them superior starting materials for the synthesis of a wide range of other carbonyl-containing compounds. savemyexams.com Acyl chlorides are pivotal in the formation of esters, amides, and acid anhydrides. savemyexams.comebsco.com For instance, they react readily with alcohols and phenols to produce esters, a process that is often more efficient than direct esterification of carboxylic acids. savemyexams.com Similarly, their reaction with ammonia (B1221849) or amines yields amides. ebsco.com One of the most critical applications of acyl chlorides is in Friedel-Crafts acylation reactions, where they are used to introduce an acyl group into an aromatic ring, a fundamental process for creating aromatic ketones. fiveable.meebsco.com
The synthesis of acyl chlorides is typically achieved by reacting carboxylic acids with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. fiveable.meebsco.com The use of thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. cognitoedu.org
Aromatic Acyl Chlorides: Structural Characteristics and Reactivity Profiles
Aromatic acyl chlorides, a subclass of acyl chlorides where the R group is an aryl moiety (e.g., a benzene (B151609) ring), exhibit distinct structural and reactivity profiles. Benzoyl chloride is the simplest example. The structure of these compounds is defined by the direct attachment of the acyl chloride functional group (-COCl) to an aromatic ring. allen.in
The key characteristics of aromatic acyl chlorides include:
Physical Properties : They are generally colorless liquids or low-melting solids with pungent, irritating odors. fiveable.meallen.in Their boiling points are typically lower than the corresponding carboxylic acids because they cannot form hydrogen bonds. allen.in They are soluble in common organic solvents but react vigorously with water. fiveable.meallen.in
Electronic Structure and Reactivity : The carbonyl carbon in an aromatic acyl chloride is highly electrophilic due to the inductive effect of the chlorine atom. numberanalytics.com This makes them reactive towards nucleophiles. chim.lu However, the aromatic ring can influence reactivity through resonance. The lone pair of electrons on the chlorine atom can overlap with the π-system of the aromatic ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to aliphatic acyl chlorides. cognitoedu.org Despite this, they remain highly reactive compounds. cognitoedu.org
Reactions : Aromatic acyl chlorides undergo several important reactions:
Hydrolysis : They react with water to form the corresponding carboxylic acid and hydrogen chloride. allen.in
Esterification and Amidation : They react with alcohols and amines to form esters and amides, respectively. chim.lu
Friedel-Crafts Acylation : This is a hallmark reaction where the aromatic acyl chloride reacts with another aromatic compound in the presence of a Lewis acid catalyst (like aluminum chloride) to form an aryl ketone. allen.insavemyexams.com This reaction is a powerful tool for forming new carbon-carbon bonds. libretexts.org
Historical Development of Research on Benzoic Acid Derivatives and Their Acyl Chlorides
The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. wikipedia.org Benzoic acid was first described by Nostradamus in 1556 through the dry distillation of gum benzoin. wikipedia.org The composition of benzoic acid was later determined by Justus von Liebig and Friedrich Wöhler. wikipedia.org The antifungal properties of benzoic acid were discovered in 1875, which led to its use as a preservative. wikipedia.org
The development of synthetic methods for benzoic acid in the 19th century, such as from compounds derived from coal tar, paved the way for the synthesis of its derivatives. britannica.com The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide, followed by treatment with hydrochloric acid. wikipedia.org A more modern and widely used industrial method is the partial oxidation of toluene (B28343) with oxygen, catalyzed by cobalt or manganese salts. wikipedia.org
The synthesis and study of benzoyl chloride, the acyl chloride of benzoic acid, followed the increasing availability and understanding of benzoic acid itself. The preparation of acyl chlorides from carboxylic acids using reagents like phosphorus chlorides or thionyl chloride became standard laboratory procedures. wikipedia.org Research into benzoic acid derivatives has been extensive, leading to their use in a vast array of applications, including the production of phenol (B47542), plasticizers, and food preservatives. wikipedia.orgresearchgate.net The reactivity of benzoyl chloride and other aromatic acyl chlorides in reactions like the Friedel-Crafts acylation, first reported in 1877, became a cornerstone of synthetic organic chemistry. libretexts.org
Overview of Research Trajectories for 4-Tert-butoxybenzoyl Chloride
This compound is a specialized aromatic acyl chloride that has garnered interest in various fields of chemical synthesis. The presence of the bulky tert-butoxy (B1229062) group at the para position of the benzoyl chloride moiety imparts specific properties and reactivity patterns to the molecule.
Research involving this compound has primarily focused on its utility as a building block and a protecting group in organic synthesis.
Synthesis of the Compound : The precursor to this compound is 4-tert-butoxybenzoic acid, which is then chlorinated using standard reagents like thionyl chloride or oxalyl chloride. An alternative synthetic route involves the etherification of p-chlorophenol with isobutylene (B52900) to produce 4-tert-butoxy chlorobenzene, which can then be converted to the acyl chloride.
Applications in Synthesis :
Friedel-Crafts Acylation : this compound is utilized in Friedel-Crafts acylation reactions. For instance, its reaction with mesitylene (B46885) in the presence of aluminum chloride has been studied to investigate the kinetics and mechanism of such reactions. rsc.org
Precursor to Other Compounds : It serves as a key intermediate in the synthesis of more complex molecules. For example, it is a precursor for the synthesis of 4-(tert-butoxy)benzene-1-carbothioamide (B1438582) through reaction with ammonium (B1175870) thiocyanate (B1210189). It is also used in the synthesis of various biologically active compounds.
Protecting Group Chemistry : The tert-butoxy group is a well-known protecting group in organic synthesis, particularly for amines (as the Boc group) and alcohols. jk-sci.comuwindsor.ca While this compound itself isn't the direct "Boc" protecting group, the tert-butoxy moiety can be introduced into molecules using this reagent, and its stability and cleavage under specific conditions are of research interest. organic-chemistry.org
Polymer and Materials Science : Benzoyl chloride derivatives are used in the modification and synthesis of polymers. While specific research on this compound in this area is less common, related butoxybenzoyl chlorides have been used in the synthesis of polymer-bound reagents. googleapis.com
The research trajectory for this compound highlights its role as a versatile reagent for introducing the 4-tert-butoxybenzoyl group into various molecular scaffolds, enabling the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.
Interactive Data Tables
Table 1: Properties of Acyl Chlorides
| Property | Description |
|---|---|
| Functional Group | -COCl cognitoedu.org |
| Reactivity | Highly reactive electrophiles numberanalytics.com |
| Common Reactions | Nucleophilic acyl substitution, Friedel-Crafts acylation fiveable.meebsco.com |
| Synthesis | From carboxylic acids with SOCl₂ or (COCl)₂ fiveable.meebsco.com |
| Physical State | Generally liquids or low-melting solids fiveable.me |
| Odor | Pungent and irritating fiveable.meallen.in |
| Solubility | Soluble in nonpolar organic solvents, reacts with water fiveable.meallen.in |
Table 2: Key Reactions of Aromatic Acyl Chlorides
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | Water | Carboxylic acid + HCl allen.in |
| Esterification | Alcohol | Ester + HCl chim.lu |
| Amidation | Amine/Ammonia | Amide + HCl chim.lu |
| Friedel-Crafts Acylation | Arene, AlCl₃ | Aryl Ketone + HCl allen.in |
Structure
2D Structure
3D Structure
Properties
CAS No. |
263841-86-7 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3 |
InChI Key |
MOSCUZNEJUIWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butoxybenzoyl Chloride
Direct Acyl Halogenation Approaches
Direct acyl halogenation stands as the most common and straightforward method for preparing 4-tert-butoxybenzoyl chloride. This approach involves the direct conversion of the carboxylic acid group of 4-tert-butoxybenzoic acid into an acyl chloride.
Carboxylic Acid to Acyl Chloride Transformation Pathways
The fundamental transformation in this synthetic route is the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This is typically accomplished by reacting 4-tert-butoxybenzoic acid with a suitable chlorinating agent. The tert-butoxy (B1229062) group at the para position is generally stable under these conditions, allowing for selective conversion of the carboxylic acid functionality.
Reagent-Based Chlorination Techniques
Several reagents are effective for the chlorination of 4-tert-butoxybenzoic acid. The most prominent among these are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Thionyl Chloride (SOCl₂): This reagent is widely used for the synthesis of acyl chlorides due to its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which drives the reaction to completion. youtube.com The reaction is typically carried out in an inert solvent, and reflux conditions may be applied to ensure a complete reaction. A patent describing the synthesis of a related compound, 4-(benzene butoxy)benzoyl chloride, details reacting the corresponding carboxylic acid with thionyl chloride at temperatures ranging from room temperature to reflux for 2-8 hours. google.com
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation, often favored for its milder reaction conditions and cleaner reaction profiles. chem-soc.si The reaction with oxalyl chloride can proceed at room temperature. chem-soc.si In some procedures, a catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction. chem-soc.si
The choice between thionyl chloride and oxalyl chloride can depend on the desired scale of the reaction, the sensitivity of other functional groups present in the molecule, and the desired purity of the final product.
Alternative Synthetic Routes to Benzoyl Chlorides with Para-Substituents
While the direct chlorination of the corresponding carboxylic acid is the most common method, alternative routes exist for synthesizing benzoyl chlorides with para-substituents. One such method involves the chlorination of the corresponding benzaldehyde (B42025). google.com This process typically involves reacting the substituted benzaldehyde with a chlorinating agent in an inert solvent. google.com
Another potential, though less direct, alternative involves the etherification of p-chlorophenol with isobutylene (B52900) to form 4-tert-butoxy chlorobenzene. This intermediate could then be subjected to further functionalization to yield the desired acyl chloride, although this represents a multi-step and less atom-economical approach compared to the direct chlorination of 4-tert-butoxybenzoic acid.
Optimization of Synthetic Conditions for High Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters.
Solvent Effects in this compound Synthesis
The choice of solvent plays a crucial role in the synthesis of acyl chlorides. Inert solvents are generally preferred to avoid side reactions. For chlorinations using thionyl chloride or oxalyl chloride, common solvents include:
Dichloromethane (B109758) (CH₂Cl₂): A versatile solvent that is often used for these types of reactions. google.com
Chlorobenzene: A higher-boiling solvent that can be advantageous for reactions requiring elevated temperatures. google.com
Hexane and Dioxane: These have also been reported as suitable solvents in related preparations. researchgate.net
The solvent is typically used in a significant ratio relative to the starting material to ensure proper dissolution and reaction kinetics. google.com
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a critical parameter for controlling the rate and selectivity of the reaction.
For thionyl chloride reactions, temperatures can range from ambient to reflux. google.com Heating is often employed to drive the reaction to completion in a reasonable timeframe. researchgate.net
For oxalyl chloride reactions, the transformation can often be achieved at room temperature, highlighting its utility for substrates that may be sensitive to heat. chem-soc.si
For aldehyde chlorination, a broader temperature range of -10 to 130 °C has been described, with a preferred range of 20 to 90 °C for many substituted benzaldehydes. google.com
Pressure is generally not a primary variable manipulated in these laboratory-scale syntheses, which are typically conducted at atmospheric pressure. However, for industrial-scale production, optimizing pressure could potentially influence reaction efficiency and byproduct removal.
Catalyst Utilization in Synthetic Protocols
The synthesis of this compound from its corresponding carboxylic acid is significantly enhanced by the use of specific catalysts. These catalysts play a crucial role in increasing the reaction rate and facilitating the conversion under milder conditions. The most prominently utilized catalysts in this transformation are N,N-dimethylformamide (DMF) and pyridine (B92270), particularly when employing thionyl chloride or oxalyl chloride as the chlorinating agent.
The conversion of carboxylic acids to acyl chlorides with thionyl chloride is known to be accelerated by the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.govmasterorganicchemistry.com This catalytic activity stems from the reaction between DMF and the chlorinating agent to form a Vilsmeier reagent, specifically an imidoyl chloride intermediate, in situ. nih.gov This intermediate is more reactive than thionyl chloride itself and readily reacts with the carboxylic acid to form the desired acyl chloride, regenerating the catalyst in the process. This catalytic cycle allows for the use of smaller quantities of the activating agent and often leads to cleaner reactions with higher yields. While the general mechanism is well-established, specific research data on the synthesis of this compound employing this catalytic system is often embedded within broader synthetic procedures.
Similarly, when oxalyl chloride is used as the chlorinating agent, a catalytic amount of DMF is also highly effective. orgsyn.org The mechanism is analogous to that with thionyl chloride, involving the formation of a reactive Vilsmeier-type intermediate that facilitates the conversion of the carboxylic acid to the acid chloride. nih.govorgsyn.org
Pyridine is another base that can be used to catalyze the reaction between carboxylic acids and thionyl chloride. masterorganicchemistry.com Its role is to activate the thionyl chloride and neutralize the hydrogen chloride (HCl) gas produced during the reaction.
While the primary catalytic method for the direct conversion of 4-tert-butoxybenzoic acid to its acid chloride revolves around nucleophilic catalysts like DMF, other catalytic systems are relevant in the synthesis of precursors. For instance, the synthesis of 4-tert-butoxy chlorobenzene, a potential precursor, can be achieved through the etherification of para-chlorophenol with isobutylene, a reaction catalyzed by sulfuric acid or quaternary ammonium (B1175870) salts which can act as phase-transfer catalysts. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are known to enhance reaction rates in biphasic systems by facilitating the transfer of reactants across the phase boundary. wikipedia.org
Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄) are potent catalysts for a variety of organic reactions, including Friedel-Crafts acylations. wikipedia.org However, their direct application as catalysts in the standard preparation of this compound from 4-tert-butoxybenzoic acid is not commonly reported, as the more efficient and milder methods involving DMF catalysis are typically preferred.
The following table summarizes the catalysts commonly discussed in the context of synthesizing this compound and its precursors.
| Catalyst/Reagent System | Precursor | Product | Role of Catalyst | Reference(s) |
| Thionyl chloride / cat. DMF | 4-tert-Butoxybenzoic acid | This compound | Forms a reactive Vilsmeier intermediate, accelerating the reaction. | nih.govmasterorganicchemistry.com |
| Oxalyl chloride / cat. DMF | 4-tert-Butoxybenzoic acid | This compound | Forms a reactive Vilsmeier intermediate, enhancing the rate of conversion. | nih.govorgsyn.org |
| Thionyl chloride / Pyridine | 4-tert-Butoxybenzoic acid | This compound | Activates thionyl chloride and scavenges HCl. | masterorganicchemistry.com |
| Sulfuric acid | p-Chlorophenol and Isobutylene | 4-tert-Butoxy chlorobenzene | Acid catalyst for the etherification reaction. | |
| Quaternary ammonium salts | p-Chlorophenol and Isobutylene | 4-tert-Butoxy chlorobenzene | Act as phase-transfer catalysts in the etherification. |
Reactivity and Mechanistic Investigations of 4 Tert Butoxybenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the most characteristic reaction of acyl chlorides. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new acyl compound.
4-Tert-butoxybenzoyl chloride readily reacts with alcohols and phenols to form the corresponding esters. This reaction, known as esterification, is typically rapid and efficient, often carried out in the presence of a non-nucleophilic base like pyridine (B92270). The base serves to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct, preventing it from protonating the alcohol and deactivating it as a nucleophile. The reaction proceeds via the standard nucleophilic acyl substitution mechanism.
Table 1: Representative Esterification Reactions of this compound The following table illustrates the expected products from the reaction of this compound with various alcohols and phenols. Specific experimental data for these exact reactions is not widely reported, so this table serves as a representative guide to its expected reactivity.
| Nucleophile (Alcohol/Phenol) | Product |
| Methanol | Methyl 4-tert-butoxybenzoate |
| Ethanol | Ethyl 4-tert-butoxybenzoate |
| Isopropanol | Isopropyl 4-tert-butoxybenzoate |
| Phenol (B47542) | Phenyl 4-tert-butoxybenzoate |
| tert-Butanol | tert-Butyl 4-tert-butoxybenzoate |
In a similar fashion to esterification, this compound reacts vigorously with primary and secondary amines, as well as hydrazines, to yield amides and hydrazides, respectively. These amidation reactions are generally very fast and exothermic. Due to the high basicity and nucleophilicity of amines, two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to sequester the HCl byproduct. Alternatively, an external base such as pyridine or triethylamine (B128534) can be used.
Table 2: Representative Amidation Reactions of this compound This table shows the predicted products from the reaction of this compound with various amines and hydrazines, based on established acyl chloride reactivity.
| Nucleophile (Amine/Hydrazine) | Product |
| Ammonia (B1221849) | 4-tert-Butoxybenzamide |
| Methylamine | N-Methyl-4-tert-butoxybenzamide |
| Diethylamine | N,N-Diethyl-4-tert-butoxybenzamide |
| Aniline | N-Phenyl-4-tert-butoxybenzamide |
| Hydrazine | 4-tert-Butoxybenzohydrazide |
The reaction of this compound with organometallic reagents provides a powerful method for carbon-carbon bond formation. The choice of reagent determines the final product.
Ketone Synthesis: To synthesize a ketone, a less reactive organometallic reagent, such as a lithium dialkylcuprate (Gilman reagent), is required. The Gilman reagent adds to the acyl chloride once to form a ketone. The resulting ketone is less reactive than the starting acyl chloride and does not typically react further with the cuprate, allowing for the isolation of the ketone.
Tertiary Alcohol Synthesis: More reactive organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), react with this compound to produce tertiary alcohols. The reaction proceeds in two stages. The first equivalent of the organometallic reagent adds to the acyl chloride to form a ketone intermediate. This ketone is highly reactive towards the Grignard or organolithium reagent and immediately undergoes a second nucleophilic addition to form a tertiary alcohol after an acidic workup. It is generally not possible to stop the reaction at the ketone stage when using these highly reactive organometallics.
Table 3: Predicted Outcomes of Reactions with Organometallic Reagents This table outlines the expected products when this compound is treated with different classes of organometallic reagents.
| Organometallic Reagent | Intermediate Product | Final Product (after workup) | Product Class |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | N/A | 4-tert-Butoxyacetophenone | Ketone |
| Methylmagnesium bromide (CH₃MgBr) | 4-tert-Butoxyacetophenone | 2-(4-(tert-Butoxy)phenyl)propan-2-ol | Tertiary Alcohol |
| Phenyllithium (C₆H₅Li) | 4-tert-Butoxybenzophenone | (4-(tert-Butoxy)phenyl)diphenylmethanol | Tertiary Alcohol |
Electrophilic Aromatic Substitution Reactions
While the primary reactivity of this compound is centered on its acyl chloride group, it can also function as an acylating agent in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation.
In a Friedel-Crafts acylation, this compound is used to introduce the 4-tert-butoxybenzoyl group onto another aromatic ring (an arene). This reaction is a cornerstone of organic synthesis for creating aryl ketones. The reaction requires a strong Lewis acid catalyst to activate the acyl chloride. Due to the electron-withdrawing nature of the resulting ketone product, it is deactivated towards further acylation, which prevents the poly-acylation side reactions that can be problematic in Friedel-Crafts alkylations.
The Friedel-Crafts acylation reaction will not proceed without a catalyst, as the acyl chloride is not electrophilic enough to react with an aromatic ring. The role of the Lewis acid, typically aluminum chloride (AlCl₃), is to activate the acyl chloride. nih.govresearchgate.net
The mechanism involves the following steps:
Complex Formation: The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom of the this compound. This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic. nih.govresearchgate.net
Acylium Ion Generation: The C-Cl bond cleaves, with the chlorine atom remaining complexed to the Lewis acid (forming AlCl₄⁻). This cleavage results in the formation of a highly reactive electrophile known as an acylium ion. researchgate.net The 4-tert-butoxybenzoyl acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom.
Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (an arenium ion). researchgate.net
Deprotonation: The AlCl₄⁻ complex acts as a base, removing a proton from the carbon that was attacked. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst. researchgate.net
However, the resulting aryl ketone product is a Lewis base and forms a stable complex with the AlCl₃. Because of this, a stoichiometric amount (or more) of the Lewis acid catalyst must be used, as it is not truly regenerated until an aqueous workup is performed to hydrolyze the complex and liberate the final ketone product.
Friedel-Crafts Acylation with Arenes and Related Substrates
Kinetic and Thermodynamic Aspects of Acylation Mechanisms
The outcome of a chemical reaction can be governed by two different types of control: kinetic control and thermodynamic control. libretexts.org The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. libretexts.org These concepts are applicable to Friedel-Crafts reactions, where reaction conditions, particularly temperature, can influence the product distribution. pressbooks.pub
Kinetic Control: At lower temperatures, reactions are often irreversible, and the major product is the one that forms via the lowest activation energy pathway. libretexts.org
Thermodynamic Control: At higher temperatures, the reverse reactions become significant, allowing an equilibrium to be established. pressbooks.pub Under these conditions, the product distribution reflects the relative thermodynamic stability of the products, with the most stable isomer predominating. libretexts.org
In the context of Friedel-Crafts alkylation of toluene (B28343), temperature has been shown to dramatically shift the isomeric ratio. chemguide.co.uk At 0°C, the product distribution is kinetically controlled, while at higher temperatures, the mixture equilibrates to favor the most thermodynamically stable meta isomer. chemguide.co.uk While Friedel-Crafts acylations are generally considered irreversible because the ketone product complexes with the Lewis acid catalyst, rearrangements and isomerizations can still occur under certain conditions, particularly with polycyclic aromatic ketones. researchgate.net
The table below summarizes the general principles of kinetic versus thermodynamic control in electrophilic aromatic substitution.
| Aspect | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Governing Factor | Rate of reaction (lowest activation energy) | Product stability (lowest Gibbs free energy) |
| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |
| Reversibility | Effectively irreversible | Reversible, equilibrium established |
| Major Product | The product that forms fastest | The most stable product |
Intramolecular Acylation Processes
Intramolecular Friedel-Crafts reactions occur when the acyl chloride and the aromatic ring are part of the same molecule, leading to the formation of a new ring. masterorganicchemistry.com These reactions are a powerful tool for constructing polycyclic systems. The feasibility of the cyclization is highly dependent on the length of the chain connecting the two functional groups, with the formation of five- and six-membered rings being the most favorable. masterorganicchemistry.com
For a derivative of this compound to undergo intramolecular acylation, the benzoyl group would need to be tethered to another aromatic ring by a suitable linker. For example, a compound like 4-(4'-phenoxyphenoxy)-tert-butoxybenzene could potentially be converted to its corresponding acid chloride and cyclized to form a dibenzofuranone derivative. The success of such a reaction would depend on the stability of the resulting ring system and the reaction conditions employed. Generally, forming six-membered rings is kinetically and thermodynamically favored over five- or seven-membered rings in these types of cyclizations. masterorganicchemistry.com
Reactions Involving the Tert-butoxy (B1229062) Moiety
The tert-butoxy group, while serving as a directing group, also has its own characteristic reactivity that can influence the outcome of reactions involving this compound.
Stability and Reactivity of the Ether Linkage under Acyl Chloride Conditions
Ethers are generally stable but can be cleaved under strongly acidic conditions, such as in the presence of HBr, HI, or Lewis acids. libretexts.orgpressbooks.pub The conditions for Friedel-Crafts acylation, which involve a strong Lewis acid like AlCl₃, are harsh and can potentially affect the stability of the tert-butyl ether linkage. The oxygen atom of the ether can coordinate with the Lewis acid, making the C-O bond susceptible to cleavage.
Specifically, tert-butyl ethers are cleaved under acidic conditions via an Sₙ1 or E1 mechanism because they can form a stable tertiary carbocation. libretexts.orgpressbooks.pub This cleavage can occur at moderate temperatures. Research has shown that tert-butyl ethers can be cleaved by acetyl chloride in the presence of Lewis acids like zinc chloride. mdma.ch Therefore, during a Friedel-Crafts reaction with this compound, the tert-butoxy group is a potential site for undesired side reactions.
Potential for Cleavage or Rearrangement of the Tert-butoxy Group
The primary concern with the tert-butoxy group under Friedel-Crafts conditions is its cleavage to form a tert-butyl carbocation. masterorganicchemistry.com This carbocation is relatively stable and can act as an electrophile in a subsequent Friedel-Crafts alkylation reaction. cerritos.edu
This leads to two potential side reactions:
Self-alkylation: The generated tert-butyl carbocation could alkylate another molecule of this compound or the acylated product.
Solvent/Substrate Alkylation: If the reaction is performed in an aromatic solvent (like benzene) or with an aromatic substrate, the tert-butyl carbocation can alkylate the solvent or substrate molecule, leading to byproducts like tert-butylbenzene. stackexchange.com
This behavior is analogous to the anomalous Friedel-Crafts reaction of pivaloyl chloride ((CH₃)₃CCOCl), where the acylium cation can decarbonylate to form a tert-butyl carbocation, resulting in alkylation instead of acylation. stackexchange.com While the aryl acylium ion from this compound is much less likely to decarbonylate, the acid-catalyzed cleavage of the ether bond presents a viable alternative pathway to the same reactive intermediate—the tert-butyl carbocation. masterorganicchemistry.comlibretexts.org Ethers with a tertiary alkyl group are known to cleave rapidly under acidic conditions to generate these stable carbocations. pressbooks.pub
The table below outlines the potential reaction pathways for the tert-butoxy group under typical Friedel-Crafts conditions.
| Condition | Expected Outcome for Tert-butoxy Group | Potential Side Product |
|---|---|---|
| Mild Lewis Acid, Low Temperature | Group remains intact, acts as ortho-para director | Desired acylation product |
| Strong Lewis Acid (e.g., AlCl₃), Elevated Temperature | Cleavage of C-O bond | Tert-butyl carbocation |
| Cleavage in the presence of an aromatic substrate | Friedel-Crafts alkylation by the tert-butyl carbocation | Tert-butylated aromatic compounds |
Applications of 4 Tert Butoxybenzoyl Chloride in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
The structure of 4-tert-butoxybenzoyl chloride, featuring a reactive site at one end and a bulky, cleavable group at the other, makes it a valuable building block for large and complex molecules. Its acyl chloride functionality provides a reliable handle for forming robust ester and amide bonds, which are fundamental linkages in the assembly of elaborate supramolecular structures.
Synthesis of Macrocycles and Cage Compounds
Macrocycles, large cyclic molecules containing twelve or more atoms, are significant targets in medicinal and materials chemistry due to their unique structural and functional properties. nih.govnih.gov The synthesis of these large rings is a challenge, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov
The bimolecular homodifunctional approach is a common strategy for macrocycle synthesis, where two molecules with complementary reactive groups are joined. nih.gov In this context, this compound can serve as a key component. By reacting with difunctional molecules such as diamines or diols, it can form linear precursors that are subsequently cyclized. For example, reaction with a diamine would yield a precursor with two 4-tert-butoxybenzoyl amide units, which, after deprotection of other functional groups, could undergo a ring-closing reaction. While specific examples of its use are found in patent literature, the general strategy is well-established for related benzoyl chlorides in the creation of macrocyclic polyamides and polyesters. beilstein-journals.org The tert-butoxy (B1229062) group in these structures can impart increased solubility and influence the final conformation of the macrocycle.
Formation of Dendritic and Hyperbranched Structures
Dendrimers and hyperbranched polymers are three-dimensional macromolecules that have garnered significant interest due to their distinct properties, including high solubility, low viscosity, and a high density of terminal functional groups compared to linear polymers. nih.govrsc.orgnih.gov Their synthesis can be broadly categorized into divergent and convergent approaches. nih.gov
This compound has been utilized as a key building block in the synthesis of novel dendritic structures. For instance, it has been employed in the preparation of amphiphilic carbosilane dendrimers. These complex molecules feature a layered organization of hydrophobic and hydrophilic blocks. The 4-tert-butoxybenzoyl group is incorporated into the peripheral regions of the dendrimer, contributing to its hydrophobic character and influencing its self-assembly and interfacial properties.
Hyperbranched polymers are often synthesized in a one-pot reaction from an ABₓ monomer, where 'A' and 'B' are different, mutually reactive functional groups. rsc.org A molecule derived from this compound can be designed to fit this AB₂ model, enabling its use in creating hyperbranched polyesters or polyamides. The tert-butoxy group provides a latent phenolic hydroxyl group, which can be revealed under acidic conditions for further functionalization of the polymer periphery.
Table 1: Examples of Dendritic and Hyperbranched Architectures
| Macromolecule Type | Synthetic Role of this compound Moiety | Resulting Properties |
|---|---|---|
| Amphiphilic Carbosilane Dendrimers | Forms part of the hydrophobic peripheral layer. | Influences interfacial properties and formation of Langmuir films. |
| Hyperbranched Polyesters (Hypothetical) | Can be part of an AB₂ monomer (e.g., 4-tert-butoxy-3,5-dihydroxybenzoyl chloride). | High solubility, numerous terminal groups for further modification. |
| Poly(amido amine) (PAMAM) Dendrimers | Can be used to functionalize the periphery of existing dendrimers. instras.com | Modifies surface properties, such as hydrophobicity and binding capabilities. |
Role in Multi-Step Synthesis Sequences
Orthogonal Protection Strategies (Conceptual Link to Boc-chemistry for amine protection via related reagents)
Orthogonal protection is a cornerstone of modern multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. numberanalytics.com This strategy is essential for sequentially unmasking and reacting different functional groups within a complex molecule. nih.govbham.ac.uk The most prominent example is the Fmoc/tBu strategy in solid-phase peptide synthesis, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group, and acid-labile tert-butyl (tBu) based groups protect side chains. researchgate.net
The 4-tert-butoxybenzoyl group functions as an acid-labile protecting group for alcohols (phenols), conceptually linked to the widely used tert-butyloxycarbonyl (Boc) group for amines. organic-chemistry.org The tert-butyl ether linkage is stable to a wide range of conditions, including basic and nucleophilic reagents, but it is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) to liberate the corresponding phenol (B47542). This stability profile makes the 4-tert-butoxybenzoyl group orthogonal to base-labile groups like Fmoc and acetate (B1210297) esters, as well as to groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. This allows a chemist to, for example, remove an Fmoc group with piperidine (B6355638) to reveal an amine for coupling, while a phenol protected by a 4-tert-butoxybenzoyl group remains unaffected.
Table 2: Orthogonality of the 4-tert-Butoxybenzoyl Group
| Protecting Group | Functionality Protected | Stable Conditions | Labile Conditions |
|---|---|---|---|
| 4-tert-Butoxybenzoyl | Phenol / Alcohol | Base (e.g., piperidine), Hydrogenolysis | Acid (e.g., TFA) |
| Fmoc | Amine | Acid, Hydrogenolysis | Base (e.g., piperidine) |
| Cbz | Amine | Acid (mild), Base | Hydrogenolysis (H₂, Pd/C) |
| TBDMS | Alcohol | Base, Hydrogenolysis, Acid (mild) | Fluoride (TBAF), Strong Acid |
Convergent and Divergent Synthetic Approaches
Conversely, a divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds by applying different reaction conditions or reagents. A key intermediate can be prepared using this compound, for example, by acylating a poly-functional starting material. The resulting product, containing the stable 4-tert-butoxybenzoyl moiety, can then be subjected to various reactions at other sites to generate a diverse set of molecules. In one example of a divergent approach, a pyridone intermediate was reacted with various aldehydes to produce a range of alkaloids. researchgate.net
Development of Novel Synthetic Reagents and Intermediates
The reactivity of the acyl chloride group allows this compound to serve as a starting material for a range of other useful chemical intermediates. These derivatives often find applications in medicinal chemistry and materials science.
The reaction of this compound with different nucleophiles leads to a variety of functionalized aromatic compounds. For example, its reaction with N-methylsalicylamide or salicylhydrazide produces N-benzoyl-2-hydroxybenzamide derivatives. Its use has also been documented in the synthesis of substituted piperidines and other complex heterocyclic systems for pharmaceutical research. google.com Furthermore, it can be used to acylate amines and alcohols to introduce the 4-tert-butoxybenzoyl group as a structural motif or as a protecting group. uni-regensburg.degoogle.com
Table 3: Intermediates Synthesized from this compound
| Reactant | Resulting Intermediate | Application Area |
|---|---|---|
| 2-Ethynylpyridine | N-benzoyl-2-ethynylpyridinium chloride | Synthesis of ionic polyacetylenes researchgate.net |
| Substituted Piperidines | N-(4-tert-butylbenzoyl)piperidines | Pharmaceutical intermediates google.com |
| Various Amines/Alcohols | 4-tert-butoxybenzoyl amides/esters | General organic synthesis, protecting group chemistry uni-regensburg.degoogle.com |
Methodologies for Functionalization and Derivatization
This compound is a versatile bifunctional reagent in organic synthesis. Its reactivity is dominated by the acyl chloride group, a highly electrophilic functional group that readily undergoes nucleophilic acyl substitution. Additionally, the substituted benzene (B151609) ring provides a scaffold for further functionalization, making it a valuable building block for complex molecules. The methodologies for its derivatization primarily revolve around these two reactive centers, enabling the synthesis of a diverse array of chemical structures.
Nucleophilic Acyl Substitution Reactions
The most common transformations of this compound involve the reaction of the acyl chloride moiety with various nucleophiles. This class of reactions, known as nucleophilic acyl substitution, proceeds through a tetrahedral addition-elimination mechanism where the chloride ion serves as an excellent leaving group. chemguide.co.uk This reactivity allows for the facile synthesis of esters, amides, and other carboxylic acid derivatives. libretexts.org
Amide Synthesis (Amidation)
The reaction of this compound with primary or secondary amines is a direct and efficient method for the formation of the corresponding N-substituted benzamides. This transformation, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion. fishersci.it The reaction generally proceeds rapidly at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.it The tert-butoxy group is stable under these mild conditions, making this a reliable method for introducing the 4-tert-butoxybenzoyl moiety.
The general protocol involves adding the acyl chloride to a solution of the amine and a base. fishersci.itchemguide.co.uk The versatility of this reaction allows for the coupling with a wide range of amines, from simple alkylamines to complex, multifunctional molecules, to produce structurally diverse amides.
Table 1: Representative Amide Synthesis from this compound
| Amine Reactant | Base | Solvent | Product |
|---|---|---|---|
| Ammonia (B1221849) | Pyridine | Dichloromethane | 4-Tert-butoxybenzamide |
| Ethylamine | Triethylamine (B128534) | Tetrahydrofuran | N-Ethyl-4-tert-butoxybenzamide |
Ester Synthesis (Esterification)
Similarly, this compound reacts with alcohols to form esters. The reaction can be performed by treating the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine to act as an HCl scavenger. libretexts.org Alternatively, more reactive alkoxide nucleophiles, generated by treating an alcohol with a strong base, can be used. youtube.com The choice of conditions depends on the reactivity and sensitivity of the alcohol substrate. This method is highly efficient for producing both simple alkyl esters and more complex aryl esters.
Table 2: Representative Ester Synthesis from this compound
| Alcohol/Alkoxide Reactant | Base (if applicable) | Solvent | Product |
|---|---|---|---|
| Methanol | Pyridine | Dichloromethane | Methyl 4-tert-butoxybenzoate |
| Isopropanol | Pyridine | Tetrahydrofuran | Isopropyl 4-tert-butoxybenzoate |
Thioester and Thioamide Formation
Beyond oxygen nucleophiles, sulfur-based nucleophiles can also be used to derivatize this compound. A notable example is the synthesis of 4-(tert-butoxy)benzene-1-carbothioamide (B1438582). This is achieved by reacting this compound with ammonium (B1175870) thiocyanate (B1210189). The reaction proceeds via a nucleophilic attack by the thiocyanate ion on the acyl chloride, followed by a rearrangement to form the desired carbothioamide. This specific derivatization highlights the utility of this compound in accessing sulfur-containing functional groups.
Friedel-Crafts Acylation
This compound serves as an effective acylating agent in Friedel-Crafts reactions, a cornerstone of C-C bond formation in aromatic chemistry. libretexts.org In this reaction, the acyl chloride is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. rsc.orgchemguide.co.uk This electrophile then attacks an electron-rich aromatic ring, such as benzene or toluene (B28343), in an electrophilic aromatic substitution reaction to yield a diaryl ketone.
The reaction is generally carried out by treating the aromatic substrate with this compound and a stoichiometric amount of AlCl₃. libretexts.org The tert-butoxy group is an ortho-, para-director; however, the steric bulk of the tert-butyl group generally favors para-acylation on the substrate ring. This methodology is a powerful tool for constructing complex molecular frameworks centered around a ketone linkage. A kinetic investigation of the related reaction between 4-tert-butylbenzoyl chloride and mesitylene (B46885) confirmed the formation of an acylium ion as the key reactive species. rsc.org
Table 3: Example of Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Product |
|---|---|---|---|
| Benzene | AlCl₃ | Carbon disulfide | Phenyl(4-tert-butoxyphenyl)methanone |
Palladium-Catalyzed Functionalization
While the primary reactivity lies at the acyl chloride, the substituted benzene ring of this compound can also be functionalized, particularly through modern cross-coupling techniques. For instance, palladium-catalyzed C-H arylation has been used for amide coupling with the related 4-butoxybenzoyl chloride, suggesting that direct functionalization of the aromatic ring is a viable strategy. Such methods allow for the introduction of new aryl or other functional groups at specific positions on the benzoyl core, significantly expanding the range of accessible derivatives. These advanced methods often employ a palladium catalyst in combination with specific ligands and oxidants to facilitate the C-H activation and subsequent bond formation. mdpi.com
Contributions of 4 Tert Butoxybenzoyl Chloride to Materials Science and Polymer Chemistry
Monomer Synthesis for Polymerization Reactions
The reactivity of the acyl chloride group makes 4-tert-butoxybenzoyl chloride a valuable precursor for creating monomers intended for both step-growth and chain-growth polymerization. The tert-butoxy (B1229062) group often plays a dual role: enhancing solubility of the resulting monomer and polymer, and serving as a protecting group for a phenol (B47542) moiety that can be revealed in a subsequent step to alter the polymer's final properties.
This compound is a suitable monomer for polycondensation reactions with diols or diamines to produce aromatic polyesters and polyamides (aramids), respectively. In these reactions, the acyl chloride group reacts with the hydroxyl or amine groups of a co-monomer to form ester or amide linkages, releasing hydrogen chloride as a byproduct.
The incorporation of the 4-tert-butoxybenzoyl unit yields a polymer with pendant tert-butoxy groups. These groups increase the polymer's solubility in common organic solvents and lower its melting point, which facilitates processing. Subsequently, the tert-butoxy groups can be thermally or chemically cleaved to yield poly(4-hydroxybenzoic acid) segments. This post-polymerization modification converts the soluble, processable polymer into a rigid, high-performance material with phenolic hydroxyl groups that can serve as sites for further chemical reactions, such as cross-linking or grafting. Aromatic polyamides synthesized via this route are known for their exceptional thermal stability, with glass transition temperatures (Tg) often exceeding 200°C and high decomposition temperatures. mdpi.comresearchgate.net
Table 1: Representative Thermal Properties of High-Performance Aromatic Polyamides Interactive data table. Click on headers to sort.
| Polymer Type | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (N2) |
|---|---|---|
| Aromatic Polyamide mdpi.com | 237–254 °C | > 460 °C |
| Aromatic Polyamide researchgate.net | 230–270 °C | > 500 °C |
This compound is instrumental in synthesizing monomers for chain-growth polymerization methods like radical or anionic polymerization. A key example is the formation of vinyl monomers. By reacting this compound with a suitable vinyl-containing precursor, or through a multi-step synthesis starting from the corresponding 4-tert-butylbenzoic acid, the monomer vinyl 4-tert-butylbenzoate can be produced. sigmaaldrich.com
This monomer can undergo free-radical polymerization to form poly(vinyl 4-tert-butylbenzoate). researchgate.net Research has detailed the synthesis and characterization of copolymers of vinyl 4-tert-butylbenzoate with other monomers, such as N-vinylcarbazole, using free-radical methods. researchgate.net The resulting polymers' properties, including glass transition temperature and solubility, can be tuned by adjusting the comonomer ratio. researchgate.net As with the polycondensation products, the tert-butyl group in the resulting polymer can be removed to unmask a polar hydroxyl or carboxyl group, significantly altering the polymer's characteristics.
Fabrication of Functional Polymeric Materials
The unique chemical structure of this compound makes it a valuable component in the creation of sophisticated polymeric materials designed for specific, high-value applications.
In the field of organic electronics, materials with high thermal stability, good solubility for processing, and specific electronic properties are required. The tert-butylphenyl moiety, which can be introduced using this compound's analogue, 4-tert-butylbenzoyl chloride, is frequently incorporated into organic semiconductor structures to enhance solubility and prevent undesirable intermolecular aggregation.
A significant application is in the synthesis of derivatives of 9,9'-spirobifluorene (SBF). researchgate.net SBF is a rigid, propeller-shaped molecule that serves as a core for building three-dimensional organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. researchgate.net The functionalization of SBF scaffolds, for example, by creating ester linkages using an acyl chloride, allows for the fine-tuning of the electronic properties and processability of the final material. researchgate.netrsc.org The introduction of the bulky tert-butyl group helps to ensure that the resulting polymers remain amorphous and form high-quality thin films, which is critical for device performance. researchgate.net
This compound is a valuable reagent for synthesizing monomers used in liquid crystalline polymers (LCPs), particularly side-chain liquid crystal polymers (SCLCPs). In this application, a mesogen (a rigid, rod-like molecular unit) is attached as a side chain to a flexible polymer backbone.
The synthesis often involves reacting an acyl chloride with a hydroxyl group on a pre-formed mesogenic molecule that also contains a polymerizable group, such as an acrylate. mdpi.com this compound can be used to introduce the 4-tert-butoxybenzoyl group as a terminal part of the mesogenic side chain. The rigid, aromatic nature of the benzoyl core contributes to the mesomorphic (liquid crystalline) behavior, while the bulky tert-butyl group can influence the packing of the mesogens and modify the temperature range of the liquid crystal phases. researchgate.netnih.gov
High-performance engineering plastics are characterized by their superior mechanical properties and high thermal stability, which allow them to be used in demanding environments. Aromatic polyamides, or aramids, are a prominent class of such materials, with Kevlar being a well-known example. nih.gov
As discussed in section 5.1.1, this compound can be a key monomer in the synthesis of aromatic polyamides. The resulting polymers, particularly after the removal of the tert-butoxy protecting group to form a more rigid structure akin to poly(p-phenylene terephthalamide), exhibit the properties required of high-performance plastics. Research on various aromatic polyamides demonstrates their exceptional thermal characteristics, with glass transition temperatures well above 200°C and decomposition temperatures often exceeding 500°C. researchgate.netnih.govresearchgate.net These properties stem from the rigidity of the aromatic backbone and strong intermolecular forces, such as hydrogen bonding between the amide linkages. The use of this compound provides a synthetic route to these materials that allows for better processability in the protected polymer form before conversion to the final, intractable high-performance plastic.
Surface Modification and Grafting Applications
There is no available scientific literature or research data that specifically describes the use of this compound for the surface modification of materials or in polymer grafting applications. The reactivity of the acyl chloride group could theoretically allow for its attachment to surfaces bearing hydroxyl or amine functionalities. The tert-butoxy group could then serve as a protected phenol, which could be deprotected to yield a phenolic surface. However, no studies demonstrating this specific application have been identified.
Cross-linking Agents in Polymer Networks
Similarly, there is no documented use of this compound as a cross-linking agent in polymer networks. For a molecule to act as a cross-linker, it typically needs to have at least two reactive functional groups that can form covalent bonds with polymer chains. As this compound is a monofunctional acyl chloride, it cannot, by itself, act as a cross-linking agent to form a polymer network. Bifunctional or polyfunctional benzoyl chloride derivatives are utilized for such purposes, but this does not apply to the specified compound.
Structure Property Relationship Studies of 4 Tert Butoxybenzoyl Chloride Derivatives
Correlating Substituent Effects with Reaction Outcomes and Product Profiles
The reactivity of the acyl chloride functional group in 4-tert-butoxybenzoyl chloride derivatives is highly sensitive to the nature of other substituents on the aromatic ring. The outcome of nucleophilic acyl substitution reactions, a hallmark of benzoyl chlorides, can be modulated by the electronic properties of these additional groups.
Research on substituted benzoyl chlorides demonstrates that the reaction mechanism can shift depending on the substituent. For instance, electron-donating groups enhance the stability of a potential benzoyl cation intermediate, favoring a more SN1-like dissociative pathway. Conversely, electron-withdrawing groups destabilize this cation, making an associative SN2-like mechanism, which involves the formation of a tetrahedral intermediate, more likely. nih.gov
In the context of this compound derivatives, the tert-butoxy (B1229062) group itself is a moderately activating, electron-donating group due to the resonance effect of the oxygen lone pairs. If an additional strong electron-donating group is introduced, the propensity for a cationic reaction channel could increase. In contrast, adding a potent electron-withdrawing group, such as a nitro group, would counteract the effect of the tert-butoxy group, favoring an associative mechanism. nih.gov
Key Research Findings:
Reaction Mechanism: The solvolysis of substituted benzoyl chlorides shows a spectrum of mechanisms. Electron-donating substituents favor a dissociative (SN1-like) pathway, while electron-withdrawing substituents promote an associative (SN2-like) pathway. nih.gov
Product Ratios: In competitive reactions, such as Friedel-Crafts acylation, the electronic nature of substituents on the benzoyl chloride derivative can influence the regioselectivity and yield of the products. An activated ring on the benzoyl chloride (containing electron-donating groups) can lead to faster reaction rates.
Kinetic Studies: Rate constants for the solvolysis of para-substituted benzoyl chlorides can be correlated with Hammett substituent constants (σ). The negative slope (ρ value) obtained from such plots for activating and weakly deactivating substituents indicates a buildup of positive charge in the transition state, consistent with a cationic mechanism. nih.gov
Influence of the Tert-butoxy Group on Steric and Electronic Parameters
The tert-butoxy group is a defining feature of this compound, imparting a combination of steric and electronic effects that distinguishes it from other substituted benzoyl chlorides.
Electronic Effects: The oxygen atom of the tert-butoxy group is directly attached to the aromatic ring, allowing it to donate electron density to the π-system via resonance (+R effect). This effect increases the electron density on the aromatic ring and can help stabilize a positive charge that develops at the carbonyl carbon during a dissociative reaction mechanism. This electron-donating nature makes the carbonyl carbon slightly less electrophilic compared to that in unsubstituted benzoyl chloride, but it significantly stabilizes the transition state leading to an acylium ion.
Advanced Spectroscopic Characterization of Synthesized Derivatives
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound derivatives. Each method provides complementary information about the molecular structure.
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For derivatives of this compound, both ¹H and ¹³C NMR provide diagnostic signals.
¹H NMR: The proton NMR spectrum is characterized by two main regions. The aromatic region typically shows a pair of doublets (an AA'BB' system) for the para-substituted ring. The protons ortho to the carbonyl group are deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating tert-butoxy group. The most prominent feature is a sharp singlet in the aliphatic region, corresponding to the nine equivalent protons of the tert-butyl group.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Key signals include the carbonyl carbon, which is highly deshielded and appears far downfield. The quaternary carbon of the tert-butoxy group and the carbons of the three methyl groups give distinct signals in the aliphatic region. The aromatic region will show four signals for the para-substituted ring, unless symmetry is broken by other substituents.
Interactive Data Table: Typical NMR Chemical Shifts (δ) for a 4-Tert-butoxybenzoyl Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Aromatic (ortho to C=O) | ~7.9 - 8.1 | ~132 | Doublet | Deshielded by the electron-withdrawing carbonyl group. |
| Aromatic (ortho to O-tBu) | ~6.9 - 7.1 | ~125 | Doublet | Shielded by the electron-donating tert-butoxy group. |
| tert-Butyl (CH₃) | ~1.3 - 1.4 | ~29 | Singlet | Represents 9 equivalent protons. |
| tert-Butyl (Quaternary C) | - | ~79 | Singlet | |
| Carbonyl (C=O) | - | ~168 | Singlet | Highly deshielded. |
| Aromatic (ipso to C=O) | - | ~130 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
Vibrational spectroscopy techniques like IR and Raman are powerful tools for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride. This band typically appears at a high frequency, often in the range of 1770-1800 cm⁻¹, with a weaker overtone band sometimes visible around 3500 cm⁻¹. Other key absorptions include C-O stretching vibrations for the ether linkage of the tert-butoxy group and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. While the carbonyl stretch is also visible, it is typically less intense than in the IR spectrum. Raman spectroscopy can be particularly useful for analyzing samples in aqueous media.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Signal | Intensity |
|---|---|---|---|
| C=O Stretch (Acyl Chloride) | 1770 - 1800 | Present | Very Strong (IR) |
| C-O Stretch (Aryl Ether) | 1250 - 1300 | Present | Strong (IR) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Present | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Present | Medium |
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. In Electron Ionization (EI) mode, this compound derivatives undergo characteristic fragmentation.
The molecular ion peak (M⁺) is typically observed. A common and often abundant fragment is the benzoyl cation, formed by the loss of the chlorine radical. This cation can further fragment through the loss of carbon monoxide (CO). Another significant fragmentation pathway involves the tert-butoxy group, which can lose an isobutylene (B52900) molecule to form a phenol-derived cation or cleave to generate a stable tert-butyl cation (m/z 57), which is often a prominent peak in the spectrum.
Common Fragmentation Pathways:
Loss of Cl: [M]⁺ → [M-Cl]⁺ (Acylium ion)
Loss of CO from Acylium Ion: [M-Cl]⁺ → [M-Cl-CO]⁺
Cleavage of tert-butyl group: [M]⁺ → [M-C₄H₉]⁺ or formation of [C₄H₉]⁺
Analysis of the isotopic pattern of the molecular ion is also crucial, as the presence of one chlorine atom results in a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak.
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, a single-crystal X-ray structure analysis would yield accurate data on:
Bond Lengths and Angles: Confirming the geometry of the acyl chloride and tert-butoxy groups and revealing any distortions caused by steric strain or crystal packing forces.
Torsional Angles: Defining the orientation of the tert-butoxy group relative to the plane of the aromatic ring.
Intermolecular Interactions: Identifying non-covalent interactions such as C-H···O or π-π stacking that govern the crystal packing arrangement. This information is critical for understanding the material properties of the derivatives.
Computational and Theoretical Insights into 4 Tert Butoxybenzoyl Chloride Chemistry
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. nih.gov For 4-tert-butoxybenzoyl chloride, such calculations would typically determine parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would offer insights into the molecule's reactivity. The energy and distribution of these orbitals are key indicators of where the molecule is likely to act as a nucleophile or an electrophile. Reactivity descriptors, including electronegativity, chemical hardness, and softness, could also be derived from these calculations to quantify its chemical behavior.
However, specific studies presenting optimized structural parameters or HOMO-LUMO energy gap data for this compound are not present in the available literature.
Reaction Pathway Prediction and Transition State Analysis
Computational methods can be employed to predict the most likely pathways for chemical reactions. nih.gov For this compound, this could involve modeling its reactions, such as hydrolysis or aminolysis, to identify the transition states and intermediates. Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction rates.
By mapping the potential energy surface, researchers can distinguish between different possible mechanisms, for instance, whether a reaction proceeds through a concerted or a stepwise pathway. Detailed analysis of the transition state structures would reveal the key atomic motions involved in the bond-breaking and bond-forming processes. Unfortunately, no specific transition state analyses or reaction pathway predictions for this compound have been published.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with their environment. mdpi.comnih.gov For this compound, MD simulations could reveal the preferred orientations of the tert-butoxy (B1229062) group relative to the benzoyl chloride moiety and how these conformations fluctuate over time.
These simulations could also be used to study intermolecular interactions, for example, by modeling the behavior of this compound in different solvents or its interaction with other molecules. This would provide insights into solvation effects and the nature of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern its behavior in solution. nih.gov Regrettably, there are no published MD simulation studies focused specifically on this compound.
Thermodynamic and Kinetic Modeling of Synthetic Processes
The synthesis of this compound can be modeled computationally to understand its thermodynamics and kinetics. nsf.gov By calculating the enthalpy and Gibbs free energy of reaction, the feasibility and spontaneity of a synthetic route can be assessed. Kinetic modeling can provide estimates of reaction rates under different conditions, helping to optimize the synthesis for higher yield and purity.
Such models can be particularly useful for scaling up production, as they can help predict how changes in temperature, pressure, and reactant concentrations will affect the outcome of the reaction. Despite the utility of these methods, there are no specific thermodynamic or kinetic modeling studies for the synthesis of this compound available in the scientific literature.
Green Chemistry Approaches in 4 Tert Butoxybenzoyl Chloride Research
Atom Economy and Reaction Efficiency Optimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. scranton.edu The synthesis of 4-tert-butoxybenzoyl chloride from its corresponding carboxylic acid is a prime candidate for atom economy analysis.
The reaction with thionyl chloride proceeds as follows: C₁₁H₁₄O₂ + SOCl₂ → C₁₁H₁₃ClO + SO₂ + HCl
The reaction with oxalyl chloride is: C₁₁H₁₄O₂ + (COCl)₂ → C₁₁H₁₃ClO + CO₂ + CO + HCl
Optimizing reaction efficiency involves not only selecting reagents that improve atom economy but also refining reaction conditions to maximize yield and reduce the formation of impurities. This minimizes downstream purification steps, saving energy and reducing waste.
Atom Economy Calculation: (Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100
Solvent Selection and Replacement Strategies
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental hazards. acs.org
An even more environmentally friendly approach is the elimination of the solvent altogether. Solvent-free, or neat, reaction conditions reduce waste, simplify product isolation, and can sometimes lead to faster reaction rates. Methods have been developed for the preparation of aliphatic acid chlorides under solvent-free conditions, for example, by reacting the carboxylic acid directly with bis(trichloromethyl)carbonate. google.com Such strategies are highly desirable as they significantly lower the environmental impact (E-factor) of the synthesis. google.com Research into zinc-mediated Friedel-Crafts acylation has also demonstrated the feasibility of performing these reactions under solvent-free conditions, often aided by microwave irradiation to accelerate the reaction. organic-chemistry.org
Development of Catalytic Synthetic Methods
Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Catalysts reduce the amount of waste generated because they are used in small quantities and can, in principle, facilitate an infinite number of reaction cycles.
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages. thieme-connect.de Their primary benefit is the ease of separation from the reaction mixture, usually by simple filtration. This simplifies product purification and allows for the catalyst to be recovered and reused, making the process more economical and sustainable.
In the context of reactions involving acyl chlorides like this compound, heterogeneous catalysts are particularly relevant for Friedel-Crafts acylations. Instead of traditional, water-sensitive, and single-use Lewis acids like AlCl₃, solid acid catalysts such as zeolites, clays, and sulfated zirconia have been successfully employed. researchgate.net For instance, zeolites have demonstrated high activity and selectivity in the acylation of aromatic compounds, and their porous structure can be tailored to favor specific products. researchgate.net The use of a recyclable, solid inorganic catalyst like artificial zeolite has been reported, greatly reducing environmental pollution compared to traditional organic amine catalysts.
In recent years, organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a powerful tool in synthesis. beilstein-journals.org Organocatalysts can provide high levels of selectivity, which is crucial in the synthesis of complex molecules. beilstein-journals.org For reactions involving this compound, organocatalysts could be employed to achieve specific regioselectivity or enantioselectivity in subsequent transformations, avoiding the need for protecting groups and reducing the number of synthetic steps. N-heterocyclic carbenes (NHCs), for example, are a versatile class of organocatalysts used in a wide array of reactions. beilstein-journals.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another frontier in green chemistry. Enzymes operate under mild conditions (temperature and pH) and often exhibit exquisite selectivity. While the application of biocatalysis directly to the synthesis or reactions of a highly reactive compound like this compound is challenging, enzymes can be used in preceding or succeeding steps in a synthetic pathway, for instance, in the stereoselective reduction of a ketone produced from a Friedel-Crafts acylation.
Waste Minimization and Byproduct Management in this compound Research
The principles of green chemistry place a strong emphasis on the reduction of waste and the effective management of byproducts. In the context of this compound synthesis, research efforts are directed towards developing methodologies that are not only efficient in terms of yield but also environmentally benign. Traditional methods for the synthesis of acyl chlorides, including this compound, often involve the use of stoichiometric amounts of chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). These reagents, while effective, generate significant quantities of hazardous byproducts, contributing to a lower atom economy and increased environmental burden.
A primary focus in minimizing waste in the production of this compound is the development of catalytic processes. Catalytic approaches aim to replace stoichiometric reagents with catalytic amounts of a substance that can be regenerated and reused, thereby significantly reducing the waste stream. For instance, research into the catalytic chlorination of the precursor, 4-tert-butoxybenzoic acid, is an active area of investigation. While specific studies on this compound are not extensively detailed in publicly available literature, general advancements in the synthesis of benzoyl chlorides provide a framework for potential green chemistry applications.
One notable area of byproduct management involves the capture and potential reuse of gaseous byproducts. For example, the reaction of 4-tert-butoxybenzoic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. In an industrial setting, these gases can be scrubbed from the reaction exhaust. The captured hydrogen chloride can potentially be utilized in other chemical processes, adhering to the principle of waste valorization.
Solvent selection and recycling also play a crucial role in waste minimization. The use of greener, less toxic, and recyclable solvents is a key tenet of green chemistry. Research is ongoing to identify effective, environmentally friendly solvents for the synthesis of acyl chlorides. Furthermore, the development of solvent-free reaction conditions is a significant goal, as it completely eliminates solvent-related waste.
While detailed, publicly available data on the specific waste streams generated during this compound synthesis is limited, a general comparison of common chlorinating agents for benzoyl chloride synthesis can illustrate the potential for waste reduction.
Table 1: Comparison of Common Chlorinating Agents for Benzoyl Chloride Synthesis and Their Byproducts
| Chlorinating Agent | Molar Mass ( g/mol ) | Stoichiometry (reagent:acid) | Byproducts | Molar Mass of Byproducts ( g/mol ) | Atom Economy (%) (Theoretical for Benzoyl Chloride) |
| Thionyl chloride (SOCl₂) | 118.97 | 1:1 | SO₂, HCl | 64.07, 36.46 | 53.5 |
| Oxalyl chloride ((COCl)₂) | 126.93 | 1:1 | CO, CO₂, HCl | 28.01, 44.01, 36.46 | 49.8 |
| Phosphorus pentachloride (PCl₅) | 208.24 | 1:1 | POCl₃, HCl | 153.33, 36.46 | 35.8 |
Note: Atom economy is calculated as (molecular mass of desired product / sum of molecular masses of all reactants) x 100. This table provides a theoretical comparison for the synthesis of benzoyl chloride from benzoic acid and may vary for this compound.
The data in Table 1 highlights the inherent waste generation associated with traditional chlorinating agents. Green chemistry approaches seek to improve upon these metrics by exploring catalytic systems that generate less waste or byproducts that are less hazardous and easier to manage.
Another strategy for waste minimization is the optimization of reaction conditions to improve selectivity and reduce the formation of unwanted side products. In the synthesis of this compound, potential side reactions could include the cleavage of the tert-butoxy (B1229062) group under harsh acidic conditions, leading to the formation of 4-hydroxybenzoyl chloride or other derivatives. Careful control of temperature, reaction time, and catalyst choice can help to minimize these side reactions, thereby increasing the yield of the desired product and reducing the complexity of the waste stream.
Future Research Directions and Challenges in the Application of 4 Tert Butoxybenzoyl Chloride
The utility of 4-tert-butoxybenzoyl chloride as a versatile chemical intermediate is well-established in traditional organic synthesis. However, the evolving landscape of chemical research presents new opportunities and challenges for this compound. Future research is poised to expand its applications by exploring novel reactivity, integrating it into advanced production systems, and applying it to emerging scientific fields. This article outlines key future research directions and the associated challenges.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Tert-butoxybenzoyl chloride, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or direct chlorination of 4-Tert-butoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. For Friedel-Crafts, catalytic systems like TiCl₄/FeCl₃ (as demonstrated in arylalkylation reactions of tert-butyl-substituted aromatics) can enhance reactivity . Post-synthesis, purity should be confirmed via ¹H/¹³C NMR (to verify tert-butoxy group integrity), FT-IR (for acyl chloride C=O stretch at ~1800 cm⁻¹), and GC-MS (to detect residual solvents or byproducts).
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of corrosive vapors.
- Storage : Keep in airtight, moisture-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid contact with water or oxidizers .
- Emergency Protocols : In case of skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing. For eye exposure, flush with saline solution and seek medical attention .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during the synthesis of this compound?
- Methodological Answer :
- Solvent Choice : Use anhydrous solvents like dichloromethane (DCM) or toluene, and ensure rigorous drying (e.g., molecular sieves).
- Catalyst Optimization : Adjust TiCl₄/FeCl₃ ratios to balance reactivity and selectivity, as excess catalyst may promote decomposition .
- Temperature Control : Maintain reaction temperatures below 0°C during chlorination to suppress hydrolysis.
Q. What strategies resolve discrepancies in reaction yields reported for this compound under varying catalytic conditions?
- Methodological Answer :
- Systematic Screening : Test combinations of Lewis acids (e.g., AlCl₃ vs. TiCl₄) and solvents (polar vs. nonpolar) to identify optimal conditions.
- In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time.
- Byproduct Analysis : Characterize side products via LC-MS to identify competing pathways (e.g., tert-butoxy group cleavage or over-chlorination).
Q. How does the steric bulk of the tert-butoxy group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Steric Hindrance : The tert-butoxy group reduces electrophilicity at the carbonyl carbon, slowing reactions with bulky nucleophiles (e.g., tertiary amines).
- Mitigation Strategies : Use activating agents (e.g., DMAP) or polar aprotic solvents (e.g., DMF) to enhance reactivity. Comparative studies with less hindered analogs (e.g., 4-methoxybenzoyl chloride) can quantify steric effects .
- Computational Modeling : Perform DFT calculations to map transition-state geometries and predict substituent effects on reaction kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
